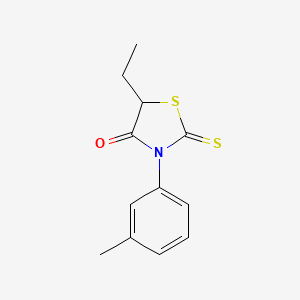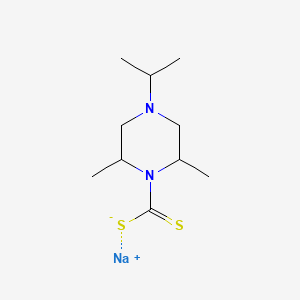
sodium;2,6-dimethyl-4-propan-2-ylpiperazine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,6-dimethyl-4-propan-2-ylpiperazine-1-carbodithioate is a chemical compound known for its unique structure and properties It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2,6-dimethyl-4-propan-2-ylpiperazine-1-carbodithioate typically involves the reaction of 2,6-dimethyl-4-propan-2-ylpiperazine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,6-dimethyl-4-propan-2-ylpiperazine} + \text{CS}_2 + \text{NaOH} \rightarrow \text{sodium 2,6-dimethyl-4-propan-2-ylpiperazine-1-carbodithioate} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Sodium 2,6-dimethyl-4-propan-2-ylpiperazine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
Sodium 2,6-dimethyl-4-propan-2-ylpiperazine-1-carbodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of sodium 2,6-dimethyl-4-propan-2-ylpiperazine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate biological activities. It may also interact with enzymes or receptors, influencing their function and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperazine: A simpler derivative of piperazine without the carbodithioate group.
4-Isopropylpiperazine: Another piperazine derivative with a different substitution pattern.
Sodium diethyldithiocarbamate: A related compound with similar functional groups but different structural features.
Uniqueness
Sodium 2,6-dimethyl-4-propan-2-ylpiperazine-1-carbodithioate is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
26864-94-8 |
|---|---|
Molecular Formula |
C10H19N2NaS2 |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
sodium;2,6-dimethyl-4-propan-2-ylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C10H20N2S2.Na/c1-7(2)11-5-8(3)12(10(13)14)9(4)6-11;/h7-9H,5-6H2,1-4H3,(H,13,14);/q;+1/p-1 |
InChI Key |
ZCLWLUFTIRXLEU-UHFFFAOYSA-M |
Canonical SMILES |
CC1CN(CC(N1C(=S)[S-])C)C(C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



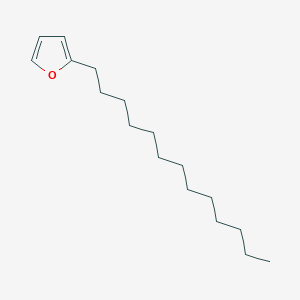
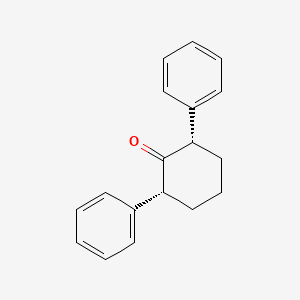

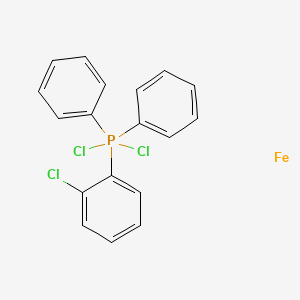

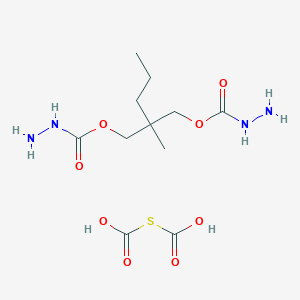
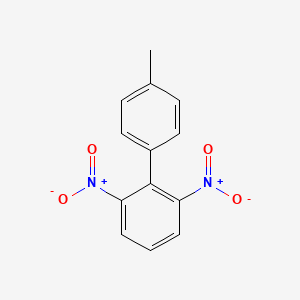

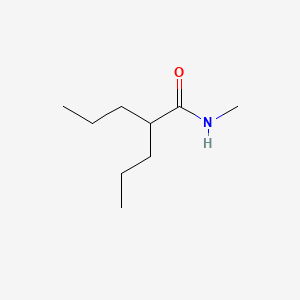
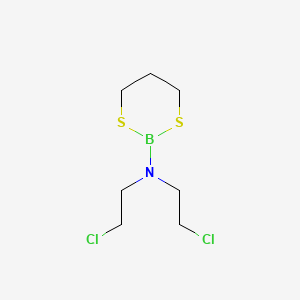
![2-{[2-(Methoxycarbonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14700945.png)
![3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)](/img/structure/B14700951.png)
